BI605906
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Overview
Description
BI-605906 is an inhibitor of inhibitor of kappa B kinase subunit β (IKKβ; IC50 = 380 nM). It is selective for IKKβ over insulin-like growth factor 1 (IGF1; IC50 = 7.6 μM) and over 100 kinases in a panel up to 10 μM. BI-605906 partially inhibits IL-1-stimulated activation of IKKε/TBK1 in vitro. BI-605906 also inhibits TNF-α-dependent IkB degradation and expression of the proinflammatory cytokines IL-6, IL-1β, and C-X-C motif ligand 1/2 (CXCL1/2) without affecting lipogenic gene expression or glucose production in murine primary hepatocytes.
BI605906 is a IKKβ inhibitor. This compound inhibits TNFα-dependent IκB degradation and expression of pro-inflammatory mediators IL-6, IL-1b, and CXCL1/2.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes, including transcription, mRNA processing, and DNA repair .
Mode of Action
The compound interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal functioning of CDK8, leading to changes in the cell cycle and other cellular processes that CDK8 is involved in .
Biochemical Pathways
The inhibition of CDK8 affects several biochemical pathways. One of the key pathways is the cell cycle regulation pathway . By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This can have downstream effects on cell proliferation and growth .
Pharmacokinetics
The compound is described as an orally active agent , suggesting that it has good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more detailed understanding.
Result of Action
The result of the compound’s action is a disruption in the normal functioning of the cell cycle due to the inhibition of CDK8 . This can lead to cell cycle arrest, which can affect cell proliferation and growth . The compound has been described as a potent bone anabolic agent , suggesting that it may have therapeutic potential in the treatment of conditions related to bone health.
Properties
IUPAC Name |
3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHRZBKXXKDDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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